Cas no 2228494-91-3 (2-hydroxy-3-(4-methylpyridin-2-yl)propanoic acid)

2-Hydroxy-3-(4-methylpyridin-2-yl)propanoic acid is a chiral organic compound featuring both a hydroxyl and a carboxylic acid functional group, along with a 4-methylpyridin-2-yl substituent. Its structure makes it a versatile intermediate in pharmaceutical and fine chemical synthesis, particularly for applications requiring precise stereochemistry. The presence of the pyridine moiety enhances its potential as a ligand or building block in coordination chemistry and catalysis. The compound's bifunctional nature allows for further derivatization, enabling the synthesis of complex molecules. Its well-defined stereocenter is advantageous for enantioselective reactions, making it valuable in the development of bioactive compounds and asymmetric synthesis methodologies.
2-hydroxy-3-(4-methylpyridin-2-yl)propanoic acid structure
2228494-91-3 structure
Product Name:2-hydroxy-3-(4-methylpyridin-2-yl)propanoic acid
CAS No:2228494-91-3
MF:C9H11NO3
MW:181.188542604446
CID:6219332
PubChem ID:165679887
Update Time:2025-05-26

2-hydroxy-3-(4-methylpyridin-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxy-3-(4-methylpyridin-2-yl)propanoic acid
    • 2228494-91-3
    • EN300-1818147
    • Inchi: 1S/C9H11NO3/c1-6-2-3-10-7(4-6)5-8(11)9(12)13/h2-4,8,11H,5H2,1H3,(H,12,13)
    • InChI Key: VVQXOQWPTNEJKO-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)CC1C=C(C)C=CN=1

Computed Properties

  • Exact Mass: 181.07389321g/mol
  • Monoisotopic Mass: 181.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 70.4Ų

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Additional information on 2-hydroxy-3-(4-methylpyridin-2-yl)propanoic acid

Research Brief on 2-hydroxy-3-(4-methylpyridin-2-yl)propanoic acid (CAS: 2228494-91-3)

2-hydroxy-3-(4-methylpyridin-2-yl)propanoic acid (CAS: 2228494-91-3) is a chiral hydroxy acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and metabolic disorders. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

The compound's unique structure, featuring a pyridine ring and a hydroxy acid moiety, makes it a versatile building block for the design of novel pharmaceuticals. Recent synthetic methodologies have emphasized the use of asymmetric catalysis to produce enantiomerically pure forms of 2-hydroxy-3-(4-methylpyridin-2-yl)propanoic acid, which is critical for its biological activity. Advances in enzymatic and chemical catalysis have improved the yield and stereoselectivity of these synthetic routes, as reported in several high-impact journals over the past year.

In terms of biological activity, 2-hydroxy-3-(4-methylpyridin-2-yl)propanoic acid has shown promising results in preclinical studies. It has been identified as a potential modulator of glutamate receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its role in metabolic pathways has been investigated, with some studies suggesting its utility in managing type 2 diabetes. These findings are supported by in vitro and in vivo data, though further clinical validation is required.

The therapeutic potential of this compound is further highlighted by its incorporation into prodrugs and drug conjugates. For instance, recent research has demonstrated its efficacy when conjugated with known antidiabetic agents, enhancing their bioavailability and target specificity. Such innovations underscore the compound's versatility and its growing importance in the development of next-generation therapeutics.

Despite these advancements, challenges remain in the large-scale production and clinical translation of 2-hydroxy-3-(4-methylpyridin-2-yl)propanoic acid. Issues such as cost-effective synthesis, stability, and pharmacokinetic properties need to be addressed. However, ongoing research and collaborations between academia and industry are expected to overcome these hurdles, paving the way for its eventual application in human medicine.

In conclusion, 2-hydroxy-3-(4-methylpyridin-2-yl)propanoic acid represents a promising candidate in the field of medicinal chemistry, with diverse applications and significant therapeutic potential. Continued research into its synthesis, mechanism of action, and clinical utility will be essential to fully realize its benefits. This brief serves as a snapshot of the current state of knowledge and highlights the exciting opportunities that lie ahead for researchers in this domain.

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